molecular formula C18H21NO5S B497903 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-37-4

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497903
CAS No.: 927637-37-4
M. Wt: 363.4g/mol
InChI Key: KYMDMRZEWRMOSO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid can be compared with other sulfonyl-containing benzoic acid derivatives. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(2-ethoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-24-16-10-9-13(12(2)3)11-17(16)25(22,23)19-15-8-6-5-7-14(15)18(20)21/h5-12,19H,4H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMDMRZEWRMOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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